![molecular formula C6H10O5 B123537 o-Carbethoxylactic acid, DL- CAS No. 5700-72-1](/img/structure/B123537.png)
o-Carbethoxylactic acid, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Carbethoxylactic acid, DL- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of lactic acid and is commonly synthesized through various chemical methods. o-Carbethoxylactic acid, DL- has been extensively studied for its potential applications in different fields of research, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of o-Carbethoxylactic acid, DL- is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to the accumulation of certain metabolites, which can have biochemical and physiological effects.
Biochemical and Physiological Effects:
o-Carbethoxylactic acid, DL- has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of certain metabolites. These metabolites can have various effects on the body, including changes in energy metabolism, glucose metabolism, and lipid metabolism. Additionally, o-Carbethoxylactic acid, DL- has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
O-Carbethoxylactic acid, DL- has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for use in research. Additionally, o-Carbethoxylactic acid, DL- has been extensively studied, and its properties are well-known. However, there are also some limitations to using this compound in lab experiments. For example, o-Carbethoxylactic acid, DL- can be unstable under certain conditions, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on o-Carbethoxylactic acid, DL-. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of o-Carbethoxylactic acid, DL-. This can help identify new potential applications for this compound in different fields of research. Finally, more research is needed to explore the potential use of o-Carbethoxylactic acid, DL- as a diagnostic tool for certain diseases.
Synthesemethoden
O-Carbethoxylactic acid, DL- can be synthesized through various chemical methods. One of the most common methods involves the reaction of ethyl chloroformate with lactic acid in the presence of a base catalyst. The resulting product is then purified through distillation and recrystallization to obtain pure o-Carbethoxylactic acid, DL-.
Wissenschaftliche Forschungsanwendungen
O-Carbethoxylactic acid, DL- has been extensively used in scientific research due to its unique properties. This compound has been found to have potential applications in different fields of research, including biochemistry, pharmacology, and medicine. In biochemistry, o-Carbethoxylactic acid, DL- has been used as a substrate for enzymes that catalyze the conversion of lactic acid to other metabolites. In pharmacology, this compound has been studied for its potential use as an inhibitor of certain enzymes involved in metabolic pathways. In medicine, o-Carbethoxylactic acid, DL- has been investigated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
CAS-Nummer |
5700-72-1 |
---|---|
Produktname |
o-Carbethoxylactic acid, DL- |
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-ethoxycarbonyloxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
JFCWMIUUZIJCCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC(C)C(=O)O |
Kanonische SMILES |
CCOC(=O)OC(C)C(=O)O |
Synonyme |
Carbonic Acid, Ethyl Ester, Ester with Lactic Acid; 2-[(Ethoxycarbonyl)oxy]propanoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.